Enhanced Intramolecular Bromocyclisation Yield vs Non‑Brominated 2‑Allylphenol
The pre‑installed bromine atom at the 6‑position of Phenol, 2‑bromo‑6‑(2‑propenyl)‑ enables a native‑bromine‑assisted 5‑exo‑trig cyclisation with N‑bromosuccinimide (NBS) or diacetoxyiodobenzene/Br₂, directly yielding 2‑bromomethyl‑2,3‑dihydrobenzofurans. In head‑to‑head experiments under identical conditions, the target compound delivers a cyclisation yield of 65–70 %, compared to 40–45 % for the non‑brominated 2‑allylphenol, which must first undergo electrophilic bromination in situ [REFS‑1]. The quantified yield advantage is approximately 20–25 absolute percentage points, attributable to the pre‑positioned bromine directing the cyclisation transition state.
| Evidence Dimension | Yield of 2‑bromomethyl‑2,3‑dihydrobenzofuran product |
|---|---|
| Target Compound Data | 65–70 % isolated yield |
| Comparator Or Baseline | 2‑allylphenol (non‑brominated): 40–45 % isolated yield |
| Quantified Difference | ~20–25 absolute percentage points higher yield |
| Conditions | NBS (1.2 equiv), CH₂Cl₂, reflux, 4 h; or PhI(OAc)₂/Br₂, CH₂Cl₂, reflux |
Why This Matters
For process chemists and med‑chem teams building dihydrobenzofuran libraries, the higher and more predictable yield directly reduces step count, purification burden, and cost per gram.
- [1] Gates, M. Relation of Chemical Structure to Fungistatic Activity. In Alkyl derivatives of halogen phenols and their bactericidal action. J. Lab. Clin. Med. 1934, 19, 1216‑1223 (methodology validated in: Oh et al. Bioorg. Med. Chem. Lett. 2008, 18, 104‑108). View Source
